molecular formula C14H19F3N2 B13945447 N-((1-benzylpiperidin-4-yl)methyl)-1,1,1-trifluoromethanamine

N-((1-benzylpiperidin-4-yl)methyl)-1,1,1-trifluoromethanamine

Cat. No.: B13945447
M. Wt: 272.31 g/mol
InChI Key: ZJBZDRCRXQNHPV-UHFFFAOYSA-N
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Description

N-((1-benzylpiperidin-4-yl)methyl)-1,1,1-trifluoromethanamine is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a benzyl group, and a trifluoromethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-benzylpiperidin-4-yl)methyl)-1,1,1-trifluoromethanamine typically involves the reaction of 1-benzylpiperidin-4-ylmethanol with trifluoromethylamine under specific conditions. The process begins with the preparation of 1-benzylpiperidin-4-ylmethanol, which is then reacted with trifluoromethylamine in the presence of a suitable catalyst and solvent. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction conditions are optimized to maximize yield and minimize by-products, making the process suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

N-((1-benzylpiperidin-4-yl)methyl)-1,1,1-trifluoromethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N-((1-benzylpiperidin-4-yl)methyl)-1,1,1-trifluoromethanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs for neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-((1-benzylpiperidin-4-yl)methyl)-1,1,1-trifluoromethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which can have therapeutic effects in neurological disorders .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzylpiperidin-4-yl)-2-chloroacetamide
  • 1-(1-benzylpiperidin-4-yl)-N-methylmethanamine
  • N′-(1-benzylpiperidin-4-yl)acetohydrazide

Uniqueness

N-((1-benzylpiperidin-4-yl)methyl)-1,1,1-trifluoromethanamine is unique due to the presence of the trifluoromethylamine group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in crossing biological membranes and interacting with molecular targets .

Properties

Molecular Formula

C14H19F3N2

Molecular Weight

272.31 g/mol

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-1,1,1-trifluoromethanamine

InChI

InChI=1S/C14H19F3N2/c15-14(16,17)18-10-12-6-8-19(9-7-12)11-13-4-2-1-3-5-13/h1-5,12,18H,6-11H2

InChI Key

ZJBZDRCRXQNHPV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CNC(F)(F)F)CC2=CC=CC=C2

Origin of Product

United States

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